Palustradienol
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Overview
Description
Palustradienol is a diterpenoid.
Scientific Research Applications
Diterpene Synthesis in Conifers
Palustradienol is identified as a product of levopimaradiene/abietadiene synthase from Norway spruce (Picea abies). This enzyme initially produces thermally unstable allylic tertiary alcohols, including 13-hydroxy-8(14)-abietene, which are significant for understanding the biosynthetic pathway of diverse diterpene resin acids in conifer defense (Keeling et al., 2011).
Hydrogen Production by Rhodopseudomonas Palustris
Rhodopseudomonas palustris, a photosynthetic bacterium, has been studied for hydrogen production via photofermentation, demonstrating potential applications in renewable energy production. This process involves converting glycerol to hydrogen, with research focusing on optimizing hydrogen yield and glycerol conversion efficiency (Zhang et al., 2015).
Outdoor Hydrogen Production
Another study explored outdoor hydrogen production using Rhodopseudomonas palustris in a tubular photobioreactor, achieving high hydrogen production rates. This research highlights the feasibility of using natural sunlight for efficient hydrogen production in large-scale applications (Adessi et al., 2012).
Terpenoids in Conifer Oleoresin
Research on the oleoresin of the Schrenk spruce identified palustradiene among 38 diterpenoids. This discovery extends the knowledge of the chemical composition of conifer oleoresins, which are significant in various industrial applications (Raldugin et al., 2004).
Photoaffinity Labeling in Chemical Biology
Palustradienol-related research in chemical biology includes advancements in photoaffinity labeling (PAL), a technique used to study molecular interactions. Such studies expand the understanding of chemical biology and drug discovery (Ota et al., 2018).
Hydrogen Storage Technologies
Studies involving palladium nanoparticles, which relate to palustradienol indirectly through hydrogen storage and catalytic activities, show potential for efficient energy storage and conversion. This is crucial for developing sustainable energy solutions (Li et al., 2014).
Paleoenvironmental Studies
Palustradienol plays a role in paleoenvironmental studies, where its presence in sediment cores helps understand historical human impacts on landscapes and ecosystems (Miras et al., 2015).
properties
CAS RN |
21414-53-9 |
---|---|
Product Name |
Palustradienol |
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthren-1-yl]methanol |
InChI |
InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14,18,21H,5-11,13H2,1-4H3/t18-,19-,20+/m0/s1 |
InChI Key |
PMRGRURZTGRVDP-SLFFLAALSA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(CC1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CO)C |
SMILES |
CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)CO)C |
Canonical SMILES |
CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)CO)C |
Other CAS RN |
21414-53-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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